molecular formula C11H15BrO B13875581 1-(2-Bromo-4-methylphenyl)butan-1-ol

1-(2-Bromo-4-methylphenyl)butan-1-ol

Cat. No.: B13875581
M. Wt: 243.14 g/mol
InChI Key: MZGRFACAIYWYFU-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)butan-1-ol is an organic compound that belongs to the class of alcohols It features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromo-4-methylphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylphenyl)butan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is the corresponding hydrocarbon.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylphenyl)butan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in various biochemical pathways, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4-methylphenyl)propan-1-ol
  • 1-(2-Bromo-4-methylphenyl)ethan-1-ol
  • 1-(2-Bromo-4-methylphenyl)pentan-1-ol

Uniqueness

1-(2-Bromo-4-methylphenyl)butan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a hydroxyl group on the phenyl ring makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)butan-1-ol

InChI

InChI=1S/C11H15BrO/c1-3-4-11(13)9-6-5-8(2)7-10(9)12/h5-7,11,13H,3-4H2,1-2H3

InChI Key

MZGRFACAIYWYFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=C(C=C1)C)Br)O

Origin of Product

United States

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